Agn-PC-0nfcbl

Description

Agn-PC-0nfcbl (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol.

Properties

CAS No. |

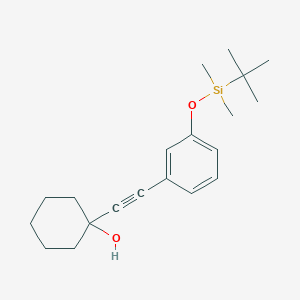

188957-23-5 |

|---|---|

Molecular Formula |

C20H30O2Si |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

1-[2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]ethynyl]cyclohexan-1-ol |

InChI |

InChI=1S/C20H30O2Si/c1-19(2,3)23(4,5)22-18-11-9-10-17(16-18)12-15-20(21)13-7-6-8-14-20/h9-11,16,21H,6-8,13-14H2,1-5H3 |

InChI Key |

VRFBPEGKFCINLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#CC2(CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nfcbl typically involves the use of silver nitrate as a precursor, with hydrogen peroxide acting as a reducing agent. The reaction conditions often include the use of aqueous ammonia as a pH adjustor and polyvinyl pyrrolidone (PVP) as a dispersant . The reaction temperature and PVP concentration are critical factors that influence the yield and quality of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar methods but with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction parameters, leading to high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0nfcbl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen peroxide, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions typically result in the formation of silver oxide, while reduction reactions can yield metallic silver .

Scientific Research Applications

Agn-PC-0nfcbl has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, it is studied for its potential antimicrobial properties, making it a candidate for use in medical devices and treatments . In medicine, this compound is explored for its potential in drug delivery systems and diagnostic tools. Industrially, it is used in the production of high-performance materials and coatings .

Mechanism of Action

The mechanism by which Agn-PC-0nfcbl exerts its effects involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell walls and membranes, leading to cell death . In catalytic applications, this compound facilitates the transfer of electrons, enhancing the efficiency of chemical reactions.

Comparison with Similar Compounds

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 235.27 g/mol |

| TPSA | 40.46 Ų |

| Log Po/w (XLOGP3) | 2.15 |

| Solubility (ESOL) | 0.24 mg/mL (0.00102 mol/L) |

| BBB Permeability | Yes |

| GI Absorption | High |

| Synthetic Accessibility | 2.07 (moderate) |

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .

Comparison with Similar Compounds

Agn-PC-0nfcbl belongs to a class of halogen-substituted phenylboronic acids. Below is a comparative analysis with structurally related compounds, focusing on molecular features, pharmacokinetic parameters, and synthetic accessibility.

Table 1: Structural and Pharmacokinetic Comparison

| Compound Name | Molecular Formula | Similarity Index | Log Po/w (XLOGP3) | Solubility (mg/mL) | BBB Permeability | Synthetic Accessibility |

|---|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | 1.00 | 2.15 | 0.24 | Yes | 2.07 |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | 0.87 | 2.20 | 0.18 | No | 1.95 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₃BBrCl₂O₂ | 0.82 | 2.45 | 0.12 | Yes | 2.30 |

| (4-Fluoro-2-nitrophenyl)boronic acid | C₆H₄BFNO₄ | 0.71 | 1.85 | 0.35 | No | 1.78 |

Key Findings:

Structural Similarity :

- The highest similarity (0.87 ) is observed with (3-Bromo-5-chlorophenyl)boronic acid , which shares identical halogen substituents (Br, Cl) but lacks the ortho-position oxygen functional group present in this compound .

- Lower similarity indices (e.g., 0.71 ) correlate with substitutions of bromine/chlorine with nitro or fluorine groups, altering electronic and steric profiles.

Pharmacokinetic Differences: this compound’s BBB permeability distinguishes it from non-BBB-penetrant analogs like (3-Bromo-5-chlorophenyl)boronic acid, likely due to its optimized Log Po/w and reduced polar surface area (TPSA = 40.46 Ų) . (4-Fluoro-2-nitrophenyl)boronic acid exhibits higher solubility (0.35 mg/mL) but lower Log Po/w, limiting its membrane permeability.

Synthetic Accessibility :

- This compound’s moderate synthetic accessibility score (2.07 ) reflects its reliance on specialized palladium catalysts, whereas fluorine/nitro-substituted analogs are more accessible due to commercially available precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.